2-Propenoic acid, 3-bromo-2-cyano-3-(methylthio)-, ethyl ester
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Overview
Description
2-Propenoic acid, 3-bromo-2-cyano-3-(methylthio)-, ethyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromine atom, a cyano group, and a methylthio group attached to the propenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-bromo-2-cyano-3-(methylthio)-, ethyl ester typically involves the reaction of ethyl 2-cyano-3-(methylthio)acrylate with bromine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the selective bromination of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-bromo-2-cyano-3-(methylthio)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-Propenoic acid, 3-bromo-2-cyano-3-(methylthio)-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Propenoic acid, 3-bromo-2-cyano-3-(methylthio)-, ethyl ester exerts its effects involves interactions with various molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic reactions, respectively. The methylthio group can undergo oxidation or substitution, leading to the formation of reactive intermediates that interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 3-chloro-2-cyano-3-(methylthio)-, ethyl ester
- 2-Propenoic acid, 3-iodo-2-cyano-3-(methylthio)-, ethyl ester
Uniqueness
2-Propenoic acid, 3-bromo-2-cyano-3-(methylthio)-, ethyl ester is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.
Properties
CAS No. |
99874-54-1 |
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Molecular Formula |
C7H8BrNO2S |
Molecular Weight |
250.12 g/mol |
IUPAC Name |
ethyl 3-bromo-2-cyano-3-methylsulfanylprop-2-enoate |
InChI |
InChI=1S/C7H8BrNO2S/c1-3-11-7(10)5(4-9)6(8)12-2/h3H2,1-2H3 |
InChI Key |
ADURPUWCUGYILI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(SC)Br)C#N |
Origin of Product |
United States |
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